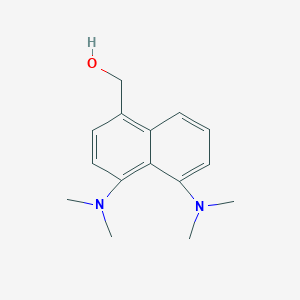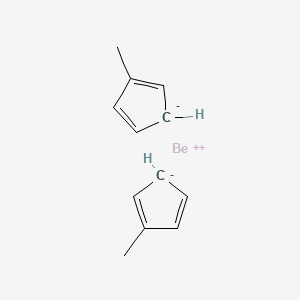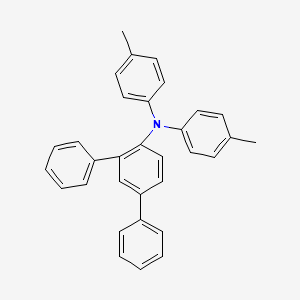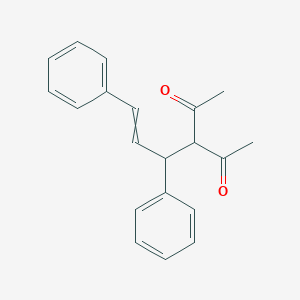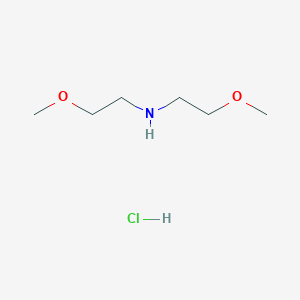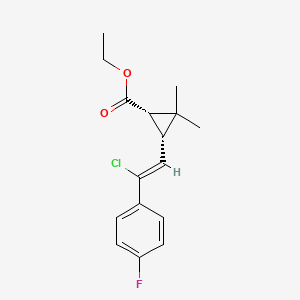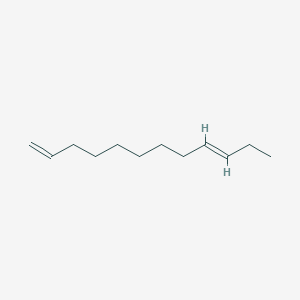
E-1,9-Dodecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dodecadiene is an organic compound with the molecular formula C12H22 . It is a diene, meaning it contains two double bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Dodecadiene can be synthesized through several methods. One common approach involves the dehydration of 1,9-dodecanediol . This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the diene .
Industrial Production Methods: In an industrial setting, 1,9-Dodecadiene can be produced through catalytic dehydrogenation of 1,9-dodecanediol. This process involves passing the diol over a catalyst, such as copper or chromium oxide, at high temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,9-Dodecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,9-Dodecadiene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of 1,9-Dodecadiene can convert it into 1,9-dodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: 1,9-Dodecane
Substitution: Dihalogenated dodecanes
Scientific Research Applications
1,9-Dodecadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: 1,9-Dodecadiene is used in the production of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biological Studies: Researchers use 1,9-Dodecadiene as a model compound to study the behavior of dienes in biological systems and their interactions with enzymes.
Industrial Applications: It is employed in the manufacture of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,9-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents . For example, during oxidation, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Uniqueness of 1,9-Dodecadiene: 1,9-Dodecadiene’s unique structure, with double bonds at the 1 and 9 positions, provides distinct reactivity compared to other dienes. This makes it valuable in specific synthetic applications where the position of the double bonds is crucial .
Properties
CAS No. |
157887-66-6 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(9E)-dodeca-1,9-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3/b8-6+ |
InChI Key |
NXAAKAVSSNVOKK-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCC=C |
Canonical SMILES |
CCC=CCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


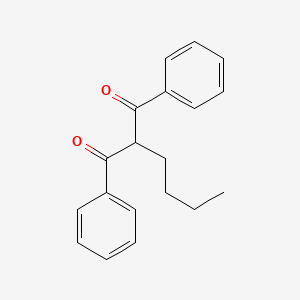

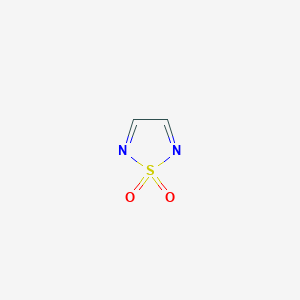
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
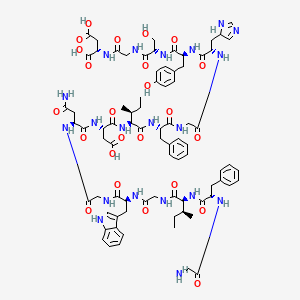
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
